REACTION_CXSMILES
|
N.[NH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([C:13]#[N:14])[CH:11]=2)[CH:6]=[CH:5][N:4]=1.[H][H]>CO.[Ni]>[NH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([CH2:13][NH2:14])[CH:11]=2)[CH:6]=[CH:5][N:4]=1
|
Name
|
|
Quantity
|
210 mL
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Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
4.2 g
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Type
|
reactant
|
Smiles
|
NC1=NC=CC2=CC=C(C=C12)C#N
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Name
|
|
Quantity
|
210 mL
|
Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was obtained
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Type
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CUSTOM
|
Details
|
This mixture was reacted for 16 hours at ambient temperature
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Duration
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16 h
|
Type
|
CUSTOM
|
Details
|
the catalyst subsequently removed by filtration
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Type
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CUSTOM
|
Details
|
The residue was purified by silica chromatography (methanol/ammonia saturated methanol=85:15, 8:2)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC2=CC=C(C=C12)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 25.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |